molecular formula C30H41N3O5S B1195239 N-(3-((4R)-4-(N-(tert-Butyl)carbamoyl)-5,5-dimethyl(1,3-thiazolidin-3-yl))(1S,2S)-2-hydroxy-3-oxo-1-benzylpropyl)-2-(2,6-dimethylphenoxy)acetamide CAS No. 189357-33-3

N-(3-((4R)-4-(N-(tert-Butyl)carbamoyl)-5,5-dimethyl(1,3-thiazolidin-3-yl))(1S,2S)-2-hydroxy-3-oxo-1-benzylpropyl)-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B1195239
CAS No.: 189357-33-3
M. Wt: 555.7 g/mol
InChI Key: CSWRAOHDICNMPU-LLZJGCNPSA-N
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Description

KNI-727 is a potent small-sized dipeptide-type inhibitor of the human immunodeficiency virus type 1 protease. It consists of an allophenylnorstatine core and a ®-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid moiety. This compound has shown significant promise in the treatment of human immunodeficiency virus infections due to its ability to inhibit the protease enzyme, which is crucial for the maturation of the virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KNI-727 involves the incorporation of allophenylnorstatine and a hydroxymethylcarbonyl isostere. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of KNI-727 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction times, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

KNI-727 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of KNI-727. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

KNI-727 has a wide range of scientific research applications:

Mechanism of Action

KNI-727 exerts its effects by inhibiting the human immunodeficiency virus type 1 protease enzyme. The allophenylnorstatine core mimics the transition state of the protease substrate, binding tightly to the enzyme’s active site. This prevents the protease from processing viral polyproteins, thereby inhibiting the maturation of the virus. The hydroxymethylcarbonyl isostere enhances the binding affinity and specificity of KNI-727 for the protease enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KNI-727

KNI-727 is unique due to its allophenylnorstatine core and hydroxymethylcarbonyl isostere, which provide high binding affinity and specificity for the human immunodeficiency virus type 1 protease. Its small size and potent inhibitory activity make it a valuable compound for research and therapeutic applications .

Properties

189357-33-3

Molecular Formula

C30H41N3O5S

Molecular Weight

555.7 g/mol

IUPAC Name

(4R)-N-tert-butyl-3-[(2S,3S)-3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C30H41N3O5S/c1-19-12-11-13-20(2)25(19)38-17-23(34)31-22(16-21-14-9-8-10-15-21)24(35)28(37)33-18-39-30(6,7)26(33)27(36)32-29(3,4)5/h8-15,22,24,26,35H,16-18H2,1-7H3,(H,31,34)(H,32,36)/t22-,24-,26+/m0/s1

InChI Key

CSWRAOHDICNMPU-LLZJGCNPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)NC(C)(C)C)(C)C)O

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC(C)(C)C)(C)C)O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC(C)(C)C)(C)C)O

189357-33-3

synonyms

KNI-727

Origin of Product

United States

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